molecular formula C25H28N4 B12207422 5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12207422
M. Wt: 384.5 g/mol
InChI Key: NZQVCZBAKOESDP-UHFFFAOYSA-N
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Description

5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactionsSpecific reagents and conditions may include the use of acetyl chloride, benzoxyl chloride, benzyl chloride, or heteroaryl chloride in solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogenating agents like N-bromosuccinimide (NBS) and various catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, altering its signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific structural features, such as the pyrazolo[1,5-a]pyrimidine core and the combination of tert-butyl, methyl, phenyl, and N-(1-phenylethyl) groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H28N4

Molecular Weight

384.5 g/mol

IUPAC Name

5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H28N4/c1-17(19-12-8-6-9-13-19)26-22-16-21(25(3,4)5)27-24-23(18(2)28-29(22)24)20-14-10-7-11-15-20/h6-17,26H,1-5H3

InChI Key

NZQVCZBAKOESDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC(C)C4=CC=CC=C4

Origin of Product

United States

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